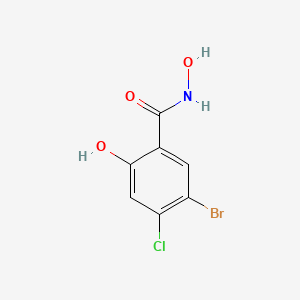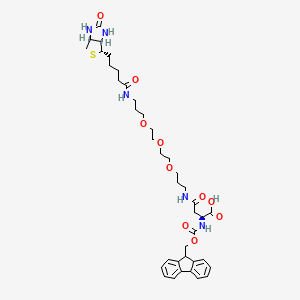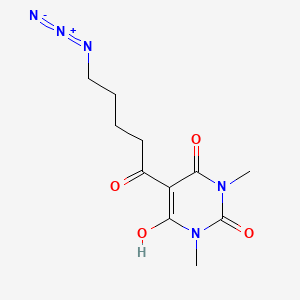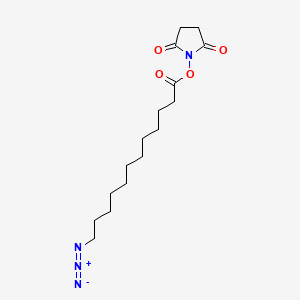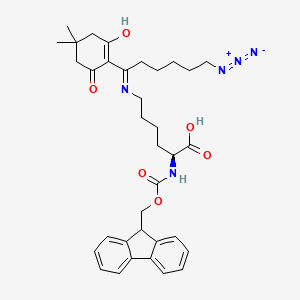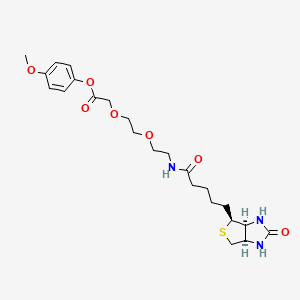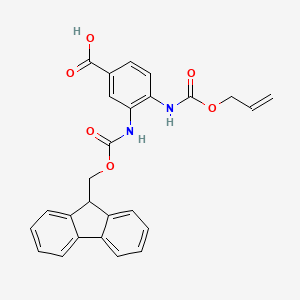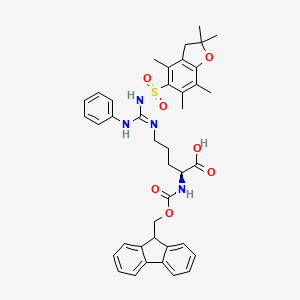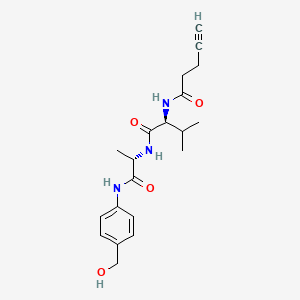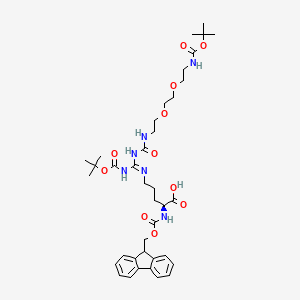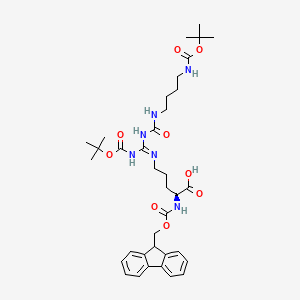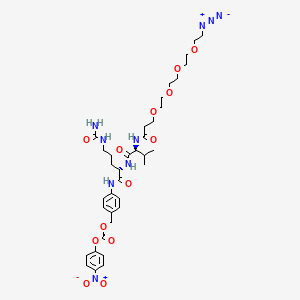
Biotin-Dde
概要
説明
Biotin-Dde is a cleavable biotin probe that is widely used in biochemical and proteomic research. It consists of a biotin moiety linked to an azide group through a spacer arm containing a hydrazine-cleavable Dde moiety. This unique structure allows for efficient recovery of streptavidin-bound protein complexes in affinity-based assays under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-Dde involves the conjugation of biotin with an azide group through a spacer arm containing a hydrazine-cleavable Dde moiety. The reaction typically involves the following steps:
Activation of Biotin: Biotin is first activated by converting it into a reactive ester.
Conjugation with Azide: The activated biotin is then conjugated with an azide group through a spacer arm.
Incorporation of Dde Moiety: The Dde moiety is incorporated into the spacer arm to allow for hydrazine-cleavable linkage.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin are activated and conjugated with azide groups.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Biotin-Dde undergoes several types of chemical reactions, including:
Cleavage Reaction: The Dde moiety can be cleaved under mild conditions using 2% aqueous hydrazine, releasing the biotin tag and any avidin conjugate bound to it.
Click Chemistry: The azide group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Common Reagents and Conditions
Hydrazine: Used for cleaving the Dde moiety under mild conditions.
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Major Products Formed
Cleaved Biotin: Upon cleavage of the Dde moiety, biotin is released.
Triazole Linkages: Formed during CuAAC reactions.
科学的研究の応用
Biotin-Dde has a wide range of applications in scientific research, including:
Bioconjugation: Used for labeling and capturing biomolecules in proteomic studies.
Affinity Purification: Facilitates the efficient recovery of streptavidin-bound protein complexes.
Click Chemistry: Employed in click chemistry reactions for the detection and analysis of biomolecules.
Protein Enrichment: Used in protein enrichment protocols to isolate specific proteins from complex mixtures.
作用機序
Biotin-Dde exerts its effects through the following mechanisms:
Cleavage of Dde Moiety: The hydrazine-cleavable Dde moiety allows for the controlled release of biotin under mild conditions, enabling the recovery of bound proteins.
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, facilitating the capture and isolation of biotinylated proteins.
Azide Group Reactivity: The azide group participates in CuAAC reactions, forming stable triazole linkages with alkyne-functionalized molecules.
類似化合物との比較
Biotin-Dde can be compared with other similar compounds such as:
Biotin-Picolyl Azide: Similar to this compound, but contains a picolyl azide moiety instead of a simple azide group.
Biotin-PEG4-Alkyne: Contains a polyethylene glycol (PEG) spacer arm and an alkyne group, used for selective protein degradation in PROTAC applications.
Uniqueness of this compound
- The hydrazine-cleavable Dde moiety provides a unique advantage for controlled release under mild conditions.
- The combination of biotin and azide functionalities allows for versatile applications in bioconjugation and click chemistry .
特性
IUPAC Name |
2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-1-hydroxypentylidene]-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-18(2)7-12(22)15(13(23)8-18)11(21)5-3-4-6-14-16-10(9-25-14)19-17(24)20-16/h10,14,16,21H,3-9H2,1-2H3,(H2,19,20,24)/t10-,14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXONQIABZZOLX-FSBGKCOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCCC2C3C(CS2)NC(=O)N3)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=C(CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


